

Introduction: The Strategic Value of 4-Allylmorpholine

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Compound of Interest

Compound Name: *N-Allylmorpholine*

Cat. No.: B1266223

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In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 4-Allylmorpholine (CAS No. 696-57-1) emerges as a particularly valuable scaffold, uniquely combining the robust, pharmacologically significant morpholine heterocycle with the versatile reactivity of an allyl group. The morpholine ring, a common feature in numerous approved drugs, is prized for its ability to improve physicochemical properties such as solubility and metabolic stability, and to engage in crucial hydrogen bonding interactions with biological targets.^[1] Concurrently, the terminal alkene of the allyl group serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive derivatization and library synthesis.

This guide provides an in-depth exploration of the essential physical and chemical properties of 4-allylmorpholine, targeted at researchers, medicinal chemists, and process development scientists. We will delve into detailed, field-proven protocols for its synthesis, purification, and analysis, while also exploring its reactivity and contextualizing its application within the demanding framework of pharmaceutical development. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in established chemical principles.

Section 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing decisions on reaction setup, purification strategy, and safe handling.

Physical and Chemical Identifiers

The key physicochemical properties of 4-Allylmorpholine are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	696-57-1	[2]
Molecular Formula	C ₇ H ₁₃ NO	[2]
Molecular Weight	127.18 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	158 °C (at 760 mmHg)	[3]
Density	0.93 g/cm ³ (at 20 °C)	[3]
Refractive Index (n ²⁰ /D)	1.460	[3]
IUPAC Name	4-(prop-2-en-1-yl)morpholine	[2]
InChIKey	SUSANAYXICMXBL-UHFFFAOYSA-N	[2]

Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and purity assessment. The expected signature for 4-Allylmorpholine is characterized by the distinct signals from both the morpholine ring and the allyl substituent.

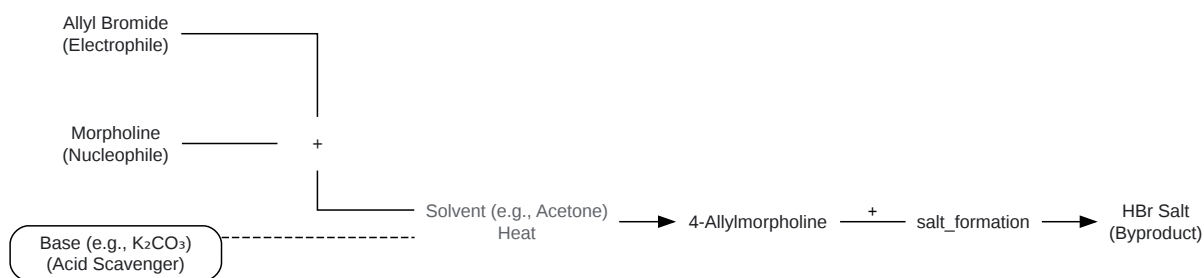
- ¹H NMR (in CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The morpholine protons typically appear as two multiplets: one around ~3.7 ppm corresponding to the protons adjacent to the oxygen atom (-O-CH₂-) and another around ~2.4 ppm for the protons adjacent to the nitrogen atom (-N-CH₂-). The allyl group presents

three characteristic signals: a multiplet for the vinyl proton ($-\text{CH}=\text{CH}_2$) around 5.8 ppm, two signals for the terminal vinyl protons ($=\text{CH}_2$) between 5.1-5.2 ppm, and a doublet for the methylene protons adjacent to the nitrogen ($-\text{N}-\text{CH}_2-\text{CH}=\text{}$) around 3.0 ppm.[4]

- ^{13}C NMR (in CDCl_3): The carbon spectrum will show signals for the morpholine ring carbons, typically around 67 ppm ($-\text{O}-\text{CH}_2$) and 54 ppm ($-\text{N}-\text{CH}_2-$). The allyl group carbons appear at approximately 134 ppm ($-\text{CH}=\text{}$), 118 ppm ($=\text{CH}_2$), and 62 ppm ($-\text{N}-\text{CH}_2-$).[1]
- Mass Spectrometry (EI): The electron ionization mass spectrum will show the molecular ion peak (M^+) at m/z 127. Subsequent fragmentation patterns can be used to confirm the structure.[2]
- Infrared (IR) Spectroscopy: Key vibrational frequencies include C-H stretching from the alkyl and vinyl groups, C=C stretching of the alkene ($\sim 1640\text{ cm}^{-1}$), and C-O-C stretching of the ether linkage within the morpholine ring.[2]

Section 2: Synthesis and Purification

The most direct and widely employed method for synthesizing 4-Allylmorpholine is the nucleophilic substitution (N-alkylation) of morpholine with an allyl halide. This reaction is robust, high-yielding, and utilizes readily available starting materials.[1][5]



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Caption: General reaction scheme for the N-alkylation of morpholine.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis of 4-Allylmorpholine with a high expected yield. The choice of potassium carbonate as the base is strategic; it is inexpensive, sufficiently strong to scavenge the HBr byproduct, and easily removed by filtration. Acetone is an excellent solvent choice due to its polarity, which facilitates the S_N2 reaction, and its relatively low boiling point, which simplifies removal during workup.

Materials:

- Morpholine (1.0 equiv)
- Allyl bromide (1.05 equiv)
- Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)
- Acetone (anhydrous)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine, anhydrous acetone, and anhydrous potassium carbonate.
- **Addition of Electrophile:** Begin stirring the suspension. Slowly add allyl bromide to the mixture dropwise at room temperature. A slight exotherm may be observed.
- **Reaction:** Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 1-2 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of morpholine.
- **Work-up (Quench and Extraction):**

- Cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
- To the resulting residue, add deionized water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).
- Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent (MgSO_4) and remove the solvent under reduced pressure to yield the crude 4-Allylmorpholine as an oil.

Experimental Protocol: Purification

For most research applications, the crude product can be purified to >97% by vacuum distillation. This method is chosen because the atmospheric boiling point of 4-Allylmorpholine (158 °C) is high enough that heating could potentially lead to decomposition or side reactions over extended periods.^[6] Distillation under reduced pressure lowers the boiling point, allowing for a cleaner separation at a lower temperature.^[7]

Equipment:

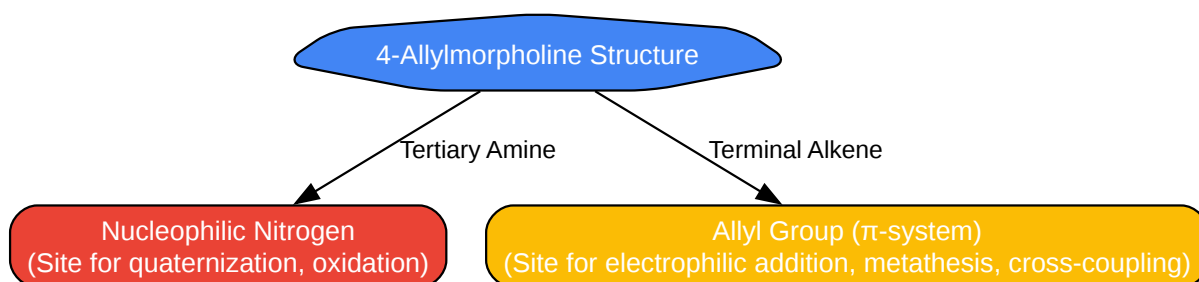
- Short-path distillation apparatus
- Vacuum pump and pressure gauge
- Heating mantle with stirrer
- Cold trap

Procedure:

- **Setup:** Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease. Place the crude 4-Allylmorpholine oil in the distillation flask with a magnetic stir bar.
- **Evacuation:** Gradually apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be used to protect the pump.
- **Distillation:** Once the desired pressure is stable, begin heating and stirring the distillation flask.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun and stop the distillation before the pot goes to dryness to avoid concentrating potentially unstable residues.
- **Storage:** The purified 4-Allylmorpholine should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation, particularly if it will be stored for an extended period.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Allylmorpholine is derived from two key structural features: the nucleophilic tertiary amine and the reactive terminal alkene.



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Caption: Key reactive centers of the 4-Allylmorpholine molecule.

Reactions at the Morpholine Nitrogen

The lone pair on the nitrogen atom makes it a nucleophile and a base. It can be readily protonated with acids to form morpholinium salts, such as 4-allylmorpholin-4-ium bromide.[8] It can also react with electrophiles like alkyl halides to form quaternary ammonium salts or be oxidized to form the corresponding N-oxide, a useful synthetic intermediate.

Reactions of the Allyl Group

The allyl group is a versatile functional handle for advanced synthetic transformations. For drug development professionals, this allows for the late-stage diversification of a morpholine-containing core.

- **Palladium-Catalyzed Cross-Coupling (Heck Reaction):** The terminal alkene can participate in Heck reactions with aryl or vinyl halides.[9][10] This allows for the direct attachment of aromatic or vinylic systems to the morpholine scaffold, a common strategy for building complexity in medicinal chemistry. The reaction involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by insertion of the allyl alkene and subsequent β -hydride elimination to yield the coupled product.[11][12]
- **Olefin Metathesis:** 4-Allylmorpholine can be a substrate in olefin metathesis reactions. For example, in a Ring-Closing Metathesis (RCM) reaction, if tethered to another alkene within the same molecule, it can facilitate the formation of larger heterocyclic systems.[13][14] It can also participate in cross-metathesis with other alkenes to exchange substituents. This reaction is catalyzed by ruthenium-based complexes like Grubbs' catalysts.[15]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

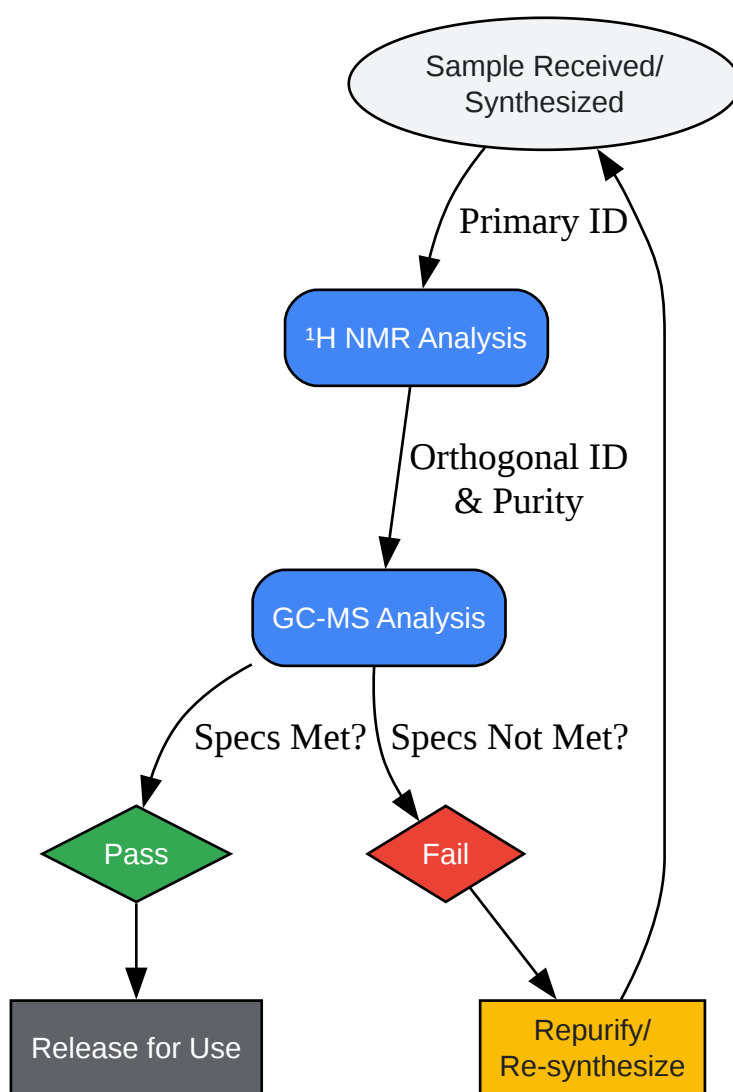
The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs, including the EGFR inhibitor Gefitinib (Iressa) and the norepinephrine reuptake inhibitor Reboxetine.[16][17] Its inclusion is often a deliberate strategy to improve aqueous solubility, tune basicity (pKa), and enhance metabolic stability by blocking potential sites of metabolism.

While a direct, published synthesis of Gefitinib or Reboxetine using 4-Allylmorpholine as the starting material is not the primary reported route, its utility is conceptual and significant.[17][18] The established syntheses often build the morpholine ring or attach it via other precursors.

However, 4-Allylmorpholine provides a ready-made scaffold that medicinal chemists can use to rapidly generate novel analogs. For example, the allyl group could be functionalized via a Heck reaction to append diverse aromatic groups, allowing for a rapid exploration of the structure-activity relationship (SAR) around the core molecule. This makes 4-Allylmorpholine a valuable tool for lead optimization and the generation of new intellectual property.

Section 5: Quality Control and Analytical Workflow

Rigorous analytical control is non-negotiable in a research and development setting. A typical workflow for confirming the identity and purity of synthesized or procured 4-Allylmorpholine is outlined below.



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Caption: A standard quality control workflow for 4-Allylmorpholine.

Protocol: GC-MS for Purity Analysis

This protocol is adapted from established methods for analyzing morpholine derivatives and is suitable for determining the purity of 4-Allylmorpholine.^{[3][19]}

Instrumentation:

- Gas Chromatograph with a mass selective detector (MSD)
- Column: A mid-polarity column such as a TM-1701 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL (split mode, e.g., 50:1)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp to 180 °C at 15 °C/min
 - Hold at 180 °C for 5 minutes

MSD Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300

Analysis:

- **Sample Preparation:** Prepare a dilute solution of the purified 4-Allylmorpholine in a suitable solvent (e.g., 1 mg/mL in acetone or ethyl acetate).
- **Injection:** Inject the sample onto the GC-MS system.
- **Data Interpretation:** The resulting chromatogram should show a single major peak. The mass spectrum of this peak should match the known spectrum of 4-Allylmorpholine, with a prominent molecular ion at m/z 127. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Section 6: Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. 4-Allylmorpholine is classified as a flammable liquid and is harmful if swallowed. It also causes skin and serious eye irritation.[2]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
 - **Skin:** Remove contaminated clothing and wash the affected area with soap and water.
 - **Ingestion:** Do not induce vomiting. Rinse mouth and seek immediate medical attention.
 - **Inhalation:** Move to fresh air. If breathing is difficult, administer oxygen.

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